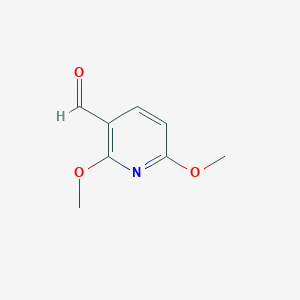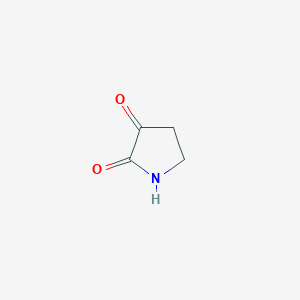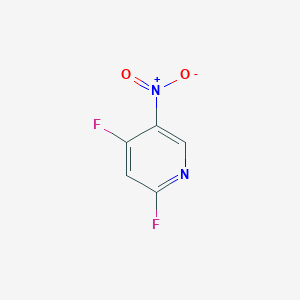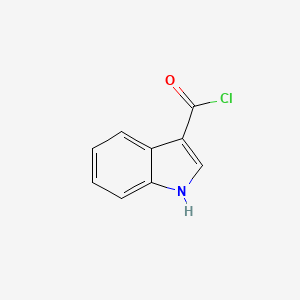
Chlorure de 1H-indole-3-carbonyle
Vue d'ensemble
Description
1H-Indole-3-carbonyl chloride is a chemical compound with the CAS Number: 59496-25-2 . It has a molecular weight of 179.61 . The IUPAC name for this compound is 1H-indole-3-carbonyl chloride . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .
Synthesis Analysis
Indole derivatives are crucial in medicinal chemistry and play a significant role in cell biology . They are essential and efficient chemical precursors for generating biologically active structures . The synthesis of indole derivatives has attracted the attention of the chemical community . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
1H-INDOLE-3-CARBONYL CHLORIDE contains total 19 bond(s); 13 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 acyl halogenide(s) (aromatic) and 1 Pyrrole(s) .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a vital role as precursors for the synthesis of various heterocyclic derivatives . A direct, rapid, and one-step protocol was designed for the preparation of carbazoles using 2-methyl-indole-3-carbaldehydes and enals through a [4+2] cycloaddition/dehydration/oxidative aromatization cascade .Physical And Chemical Properties Analysis
The physical form of 1H-Indole-3-carbonyl chloride is a powder . It has a melting point of 125-130 degrees Celsius .Applications De Recherche Scientifique
Applications antivirales
Les dérivés de l'indole ont été étudiés pour leur activité antivirale contre une large gamme de virus à ARN et à ADN. “Chlorure de 1H-indole-3-carbonyle” pourrait potentiellement être utilisé dans la synthèse de composés aux propriétés antivirales .
Applications anti-inflammatoires
Ces composés sont également connus pour leurs activités anti-inflammatoires, ce qui pourrait faire du “this compound” un précurseur précieux dans le développement de médicaments anti-inflammatoires .
Applications anticancéreuses
L'activité biologique des dérivés de l'indole contre les cellules cancéreuses en fait un domaine d'intérêt pour la recherche sur le traitement du cancer. “this compound” peut servir de matière première pour synthétiser des composés biologiquement actifs ciblant les cellules cancéreuses .
Applications anti-VIH
Certains dérivés de l'indole se sont révélés prometteurs comme agents anti-VIH. La recherche sur le “this compound” pourrait explorer son application potentielle dans ce domaine .
Applications antimicrobiennes
Les propriétés antimicrobiennes des dérivés de l'indole suggèrent que le “this compound” pourrait être utilisé pour développer de nouveaux agents antimicrobiens .
Applications antituberculeuses
Les indoles ont été étudiés pour leur activité contre Mycobacterium tuberculosis, ce qui indique que le “this compound” pourrait avoir des applications dans le développement de médicaments antituberculeux .
Mécanisme D'action
Target of Action
1H-Indole-3-carbonyl chloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and they play a crucial role in its biological activity. The specific targets can vary depending on the derivative and its structure, but they are typically involved in key biological processes.
Mode of Action
The mode of action of 1H-Indole-3-carbonyl chloride involves its interaction with these targets. The compound binds to the receptors, causing changes in their activity . This can result in a variety of effects, depending on the nature of the target and the specific interaction. For example, some indole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists for specific receptors .
Biochemical Pathways
The action of 1H-Indole-3-carbonyl chloride can affect various biochemical pathways. For instance, indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
The molecular and cellular effects of 1H-Indole-3-carbonyl chloride’s action can be quite diverse, given the wide range of biological activities associated with indole derivatives . For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain molecules within the cell. If it acts as a receptor antagonist, it could prevent the activation of certain cellular pathways.
Safety and Hazards
The safety information for 1H-Indole-3-carbonyl chloride includes pictograms GHS05, GHS07 . The signal word is Danger . Hazard statements include H302, H314, H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
Orientations Futures
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Analyse Biochimique
Biochemical Properties
1H-Indole-3-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1H-Indole-3-carbonyl chloride, have been shown to inhibit the activity of certain enzymes, such as protein kinases, which are involved in cell signaling pathways . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to the enzyme’s active site.
Cellular Effects
1H-Indole-3-carbonyl chloride has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis (programmed cell death) in cancer cells by downregulating the expression of anti-apoptotic genes and upregulating pro-apoptotic genes . Additionally, 1H-Indole-3-carbonyl chloride can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of 1H-Indole-3-carbonyl chloride involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of oncogenic proteins, such as BRAF V600E, by binding to their active sites and preventing their function . This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis. Additionally, 1H-Indole-3-carbonyl chloride can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole-3-carbonyl chloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to 1H-Indole-3-carbonyl chloride can result in adaptive cellular responses, such as changes in gene expression and metabolic activity, which can affect the overall cellular function.
Dosage Effects in Animal Models
The effects of 1H-Indole-3-carbonyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth and modulation of immune responses . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological effect. It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the adverse effects.
Metabolic Pathways
1H-Indole-3-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are responsible for its metabolism and elimination from the body. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic reactions can influence the overall biological activity and toxicity of the compound.
Transport and Distribution
The transport and distribution of 1H-Indole-3-carbonyl chloride within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its biological effects. The distribution of 1H-Indole-3-carbonyl chloride can also be influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of 1H-Indole-3-carbonyl chloride is important for its activity and function. The compound can be targeted to specific compartments or organelles by post-translational modifications or targeting signals . For example, indole derivatives can be localized to the mitochondria, where they can modulate mitochondrial function and induce apoptosis. The subcellular localization of 1H-Indole-3-carbonyl chloride can also affect its interactions with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
1H-indole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJFYTVJRDKVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495407 | |
| Record name | 1H-Indole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59496-25-2 | |
| Record name | 1H-Indole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1H-Indole-3-carbonyl chloride in organic synthesis?
A1: 1H-Indole-3-carbonyl chloride is a valuable building block in organic synthesis, particularly for creating complex molecules with biological activity. It serves as a crucial starting material for synthesizing ynones through the acyl Sonogashira reaction. [, ] This reaction involves coupling the chloride with terminal acetylenes, facilitated by a palladium catalyst. [, ] The resulting ynones can then be further utilized in multicomponent reactions, showcasing the versatility of 1H-Indole-3-carbonyl chloride in constructing diverse molecular scaffolds. []
Q2: Can you provide an example of how 1H-Indole-3-carbonyl chloride is used to synthesize a specific class of compounds?
A2: One example is the synthesis of 2,4-disubstituted pyrimidines. [] Researchers employed 1H-Indole-3-carbonyl chloride in a one-pot, three-component reaction. [] Initially, the 1H-Indole-3-carbonyl chloride undergoes an acyl Sonogashira reaction with a terminal acetylene, forming a reactive ynone intermediate. [] This intermediate then participates in a subsequent coupling-addition-cyclocondensation sequence with other reagents, ultimately yielding the desired 2,4-disubstituted pyrimidine derivative. [] This method highlights the efficiency and utility of 1H-Indole-3-carbonyl chloride in constructing heterocyclic compounds with potential medicinal chemistry applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
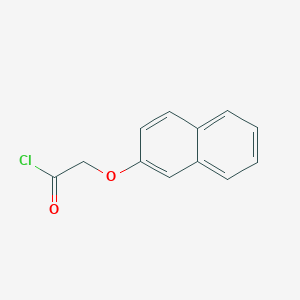
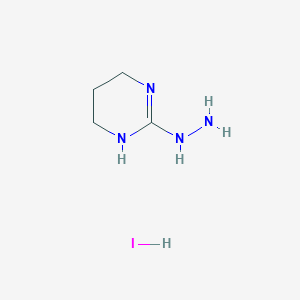
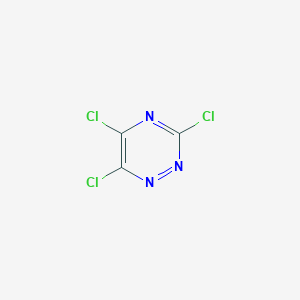




![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)

